N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a heterocyclic compound that features a furan ring, an oxadiazole ring, and a benzamide group. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves the cyclization of furan-2-carboxylic acid hydrazide with appropriate reagents. One common method includes the reaction of furan-2-carboxylic acid hydrazide with carbon disulfide to form the intermediate 5-(furan-2-yl)-1,3,4-oxadiazole-2-thiol, which is then reacted with benzoyl chloride to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the reaction conditions for large-scale synthesis. This could include the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to enhance yield and reduce waste.
Chemical Reactions Analysis
Types of Reactions
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The benzamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of furanones.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. The compound’s anticancer activity could involve the induction of apoptosis or inhibition of cell proliferation through specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-Furan-2-yl-1,3,4-oxadiazole-2-thiol
- 5-Furan-2-yl-4H-1,2,4-triazole-3-thiol
- 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one
Uniqueness
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide stands out due to its unique combination of the furan, oxadiazole, and benzamide moieties, which confer distinct chemical and biological properties.
Biological Activity
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a furan ring and an oxadiazole moiety. The general structure can be represented as follows:
This compound's unique structure allows it to interact with various biological targets, making it a subject of interest for drug development.
Anticancer Activity
Numerous studies have investigated the anticancer properties of oxadiazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The mechanism often involves the induction of apoptosis in cancer cells. For instance, derivatives have shown to increase p53 expression and activate caspase pathways in MCF-7 breast cancer cells, leading to programmed cell death .
- In Vitro Studies : In vitro evaluations have demonstrated that compounds related to this compound exhibit IC50 values in the micromolar range against several cancer lines such as MDA-MB-231 (breast cancer) and U-937 (leukemia) cells .
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
5a | MCF-7 | 0.65 | Induces apoptosis via p53 activation |
5b | U-937 | 2.41 | Caspase activation leading to apoptosis |
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. Compounds containing oxadiazole rings are known for their ability to inhibit bacterial growth.
- Antibacterial Studies : A study demonstrated that similar oxadiazole derivatives exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
- Mechanism : The antimicrobial action is hypothesized to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Case Studies
Several case studies highlight the efficacy of this compound in therapeutic applications:
-
Study on Anticancer Properties : A recent study showed that derivatives exhibited higher cytotoxicity than traditional chemotherapeutics like doxorubicin against specific cancer cell lines .
- Findings : Flow cytometry analysis confirmed that these compounds could induce cell cycle arrest and apoptosis in a dose-dependent manner.
- Antimicrobial Efficacy : Research focused on the antibacterial properties revealed that compounds with furan and oxadiazole moieties inhibited bacterial growth effectively at low concentrations .
Properties
IUPAC Name |
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O3/c17-11(9-5-2-1-3-6-9)14-13-16-15-12(19-13)10-7-4-8-18-10/h1-8H,(H,14,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXUXRBCWMPXZKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.